molecular formula C12H10ClFO2 B6239280 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-06-0

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B6239280
CAS RN: 2381248-06-0
M. Wt: 240.7
InChI Key:
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Description

2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CFPCA) is a synthetic compound that has been studied for its potential use in various scientific applications, including pharmaceuticals, biochemistry, and physiology. CFPCA is a bicyclic molecule containing both chlorine and fluorine atoms, and its structure is highly stable, making it an ideal candidate for use in laboratory experiments. The synthesis of CFPCA is relatively simple, and its chemical and physical properties have been studied in detail. In addition, the compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential use in various scientific applications, including drug development and synthesis, biochemistry, and physiology. In drug development, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In biochemistry, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been used as a model compound to study the effects of fluorine substitution on the reactivity of organic molecules. In physiology, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential to modulate the activity of several enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is not well understood. However, it is believed that the compound binds to acetylcholinesterase, inhibiting its activity and thus preventing the release of neurotransmitters. Additionally, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been found to interact with several enzymes involved in metabolic pathways, suggesting that it may modulate their activity.
Biochemical and Physiological Effects
2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has been found to modulate the activity of several enzymes involved in metabolic pathways, suggesting that it may have therapeutic potential.

Advantages and Limitations for Lab Experiments

The synthesis of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is relatively simple, and its chemical and physical properties have been studied in detail. Additionally, the compound is highly stable, making it an ideal candidate for use in laboratory experiments. However, due to its relatively high cost, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid may not be suitable for use in large-scale experiments. Additionally, its mechanism of action is not well understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

The potential future directions of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid and its chemical and physical properties is needed in order to make the compound more cost-effective and available for use in large-scale experiments. Finally, research into the potential adverse effects of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is also needed in order to ensure its safe use in laboratory experiments.

Synthesis Methods

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is synthesized through a three-step process. The first step involves the reaction of 2-chloro-2-fluoro-3-phenyl-1-propanone (CFPP) with pyrrolidine in the presence of a base. This reaction produces a mixture of two compounds, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-one (CFPC) and 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid). The second step involves the hydrolysis of CFPC with an acid, which produces 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid and 3-phenyl-2-hydroxypropanoic acid. The third and final step involves the purification of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves the reaction of 2-chloro-2-fluorocyclopropanecarboxylic acid with phenylmagnesium bromide, followed by acid hydrolysis and decarboxylation.", "Starting Materials": [ "2-chloro-2-fluorocyclopropanecarboxylic acid", "phenylmagnesium bromide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-2-fluorocyclopropanecarboxylic acid in diethyl ether.", "Step 2: Add phenylmagnesium bromide to the solution and stir for several hours.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess phenylmagnesium bromide.", "Step 4: Extract the organic layer with water and wash with sodium bicarbonate solution.", "Step 5: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid and heat under reflux for several hours.", "Step 7: Neutralize the solution with sodium hydroxide and extract the product with diethyl ether.", "Step 8: Wash the organic layer with water and dry over magnesium sulfate.", "Step 9: Evaporate the solvent to obtain the pure product, 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS RN

2381248-06-0

Product Name

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C12H10ClFO2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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